molecular formula C22H29ClN2O2 B4136790 N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide

N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide

Cat. No.: B4136790
M. Wt: 388.9 g/mol
InChI Key: IBJQRTZBACEDQF-UHFFFAOYSA-N
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Description

N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide is a synthetic organic compound characterized by its unique adamantane structure Adamantane, a diamondoid hydrocarbon, is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide typically involves multiple steps, starting with the preparation of the adamantylacetyl chloride. This intermediate is then reacted with 3-amino-4-chlorophenylbutanamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity. Quality control measures, including spectroscopic analysis (NMR, IR, MS), are essential to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Alcohol derivatives of the butanamide moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its stable adamantane core.

    Biology: Investigated for its potential as a molecular probe in studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure.

Mechanism of Action

The mechanism of action of N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the chlorophenyl and butanamide moieties interact with target proteins, potentially inhibiting their activity. This compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(1-adamantylacetyl)amino]-4-bromophenyl}butanamide
  • N-{3-[(1-adamantylacetyl)amino]-4-fluorophenyl}butanamide
  • N-{3-[(1-adamantylacetyl)amino]-4-methylphenyl}butanamide

Uniqueness

N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The adamantyl group provides structural rigidity and enhances the compound’s stability, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2/c1-2-3-20(26)24-17-4-5-18(23)19(9-17)25-21(27)13-22-10-14-6-15(11-22)8-16(7-14)12-22/h4-5,9,14-16H,2-3,6-8,10-13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJQRTZBACEDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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